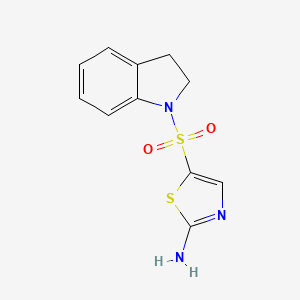

5-(Indolin-1-ylsulfonyl)thiazol-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11N3O2S2 |

|---|---|

Molecular Weight |

281.4 g/mol |

IUPAC Name |

5-(2,3-dihydroindol-1-ylsulfonyl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C11H11N3O2S2/c12-11-13-7-10(17-11)18(15,16)14-6-5-8-3-1-2-4-9(8)14/h1-4,7H,5-6H2,(H2,12,13) |

InChI Key |

BHJZGHBTESXOPE-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CN=C(S3)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 5 Indolin 1 Ylsulfonyl Thiazol 2 Amine

Retrosynthetic Analysis of the Chemical Compound's Core Structure

A retrosynthetic analysis of 5-(Indolin-1-ylsulfonyl)thiazol-2-amine identifies the sulfonamide bond as the most logical and strategic disconnection. This bond, linking the indoline (B122111) nitrogen to the sulfonyl group, is typically formed late in a synthetic sequence due to its robust nature.

Primary Disconnection:

The disconnection of the nitrogen-sulfur (N-S) bond in the sulfonamide moiety simplifies the target molecule into two primary building blocks: indoline and 2-aminothiazole-5-sulfonyl chloride .

Indoline: This is a readily available starting material.

2-aminothiazole-5-sulfonyl chloride: This is a more complex, functionalized heterocyclic intermediate that requires a dedicated synthetic route.

Further deconstruction of the 2-aminothiazole-5-sulfonyl chloride intermediate is necessary. The sulfonyl chloride can be retrosynthetically derived from a sulfonic acid. The 2-aminothiazole (B372263) core itself is classically formed via the Hantzsch thiazole (B1198619) synthesis. This leads to a second level of disconnection, breaking the thiazole ring down into thiourea (B124793) and a suitable three-carbon electrophilic precursor bearing the functional group handle required for conversion to the sulfonyl chloride. This multi-step approach allows for the modular construction of the target compound from simpler, often commercially available precursors.

Synthetic Routes for Thiazole-2-amine Analogues

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, and its synthesis has been extensively studied. wikipedia.org The most common and versatile methods rely on the cyclocondensation of a sulfur-containing nucleophile with a halogenated carbonyl compound.

The Hantzsch thiazole synthesis is the archetypal method for constructing the thiazole ring. google.com The classical approach involves the reaction of an α-haloketone or α-haloaldehyde with a thiourea derivative. wikipedia.org The reaction proceeds via an initial S-alkylation of the thiourea, followed by intramolecular cyclization and dehydration to yield the 2-aminothiazole ring.

Modern adaptations have focused on improving the efficiency, yield, and environmental footprint of this reaction. Microwave-assisted synthesis, for example, has been shown to dramatically reduce reaction times and, in some cases, improve yields compared to conventional heating methods. Furthermore, solvent-free conditions or the use of greener solvents like ethanol-water mixtures have been successfully implemented.

| α-Halocarbonyl Precursor | Thioamide/Thiourea | Resulting 2-Aminothiazole Product | Typical Conditions |

|---|---|---|---|

| 2-Bromoacetophenone | Thiourea | 4-Phenylthiazol-2-amine | Ethanol, Reflux |

| Ethyl bromopyruvate | Thiourea | Ethyl 2-aminothiazole-4-carboxylate | Ethanol, Reflux |

| Chloroacetone | N-Methylthiourea | 4-Methyl-N-methylthiazol-2-amine | Acetone, Reflux |

| 3-Bromo-2-oxobutanoate | Thiourea | Methyl 2-amino-4-methylthiazole-5-carboxylate | Methanol, RT |

Beyond the classic Hantzsch synthesis, a variety of halogenated precursors can be employed to generate the 2-aminothiazole scaffold. The reaction of thiourea with chlorinated vinyl acetate (B1210297) is a notable method for producing the parent 2-aminothiazole. google.com One-pot syntheses have also been developed where an α-halocarbonyl is generated in situ from a ketone using a halogenating agent like N-bromosuccinimide (NBS) or iodine, followed by the addition of thiourea to complete the cyclization without isolating the reactive intermediate. nih.govrsc.org This pot-economy approach simplifies the procedure and avoids handling lachrymatory α-haloketones. rsc.org For instance, the reaction of a methyl ketone, thiourea, and iodine can directly yield the corresponding 4-substituted-2-aminothiazole. nih.gov

Synthesis of Sulfonyl-Substituted Indoline Building Blocks

The synthesis of the target molecule, this compound, proceeds via the key intermediate 2-aminothiazole-5-sulfonyl chloride . The preparation of this building block involves a multi-step process starting from a pre-formed 2-aminothiazole.

Sulfonation of 2-Aminothiazole: The introduction of a sulfonic acid group at the C5 position of the thiazole ring is a critical step. Direct sulfonation of 4-substituted 2-aminothiazoles can be achieved using chlorosulfonic acid under controlled, mild conditions. This electrophilic substitution reaction primarily yields the corresponding 2-amino-5-thiazolesulfonic acids. researchgate.net It is crucial to manage the reaction temperature to avoid potential rearrangement to the more stable 2-thiazolesulfamic acid. researchgate.net

Conversion of Sulfonic Acid to Sulfonyl Chloride: The resulting 2-aminothiazole-5-sulfonic acid is then converted into the more reactive sulfonyl chloride. This transformation is a standard procedure in organic synthesis and is typically accomplished using reagents such as phosphorus pentachloride (PCl₅) in phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). tandfonline.com The choice of reagent can be critical to avoid side reactions with the sensitive thiazole ring. For example, treatment with neat thionyl chloride has been reported to degrade certain thiazole-containing sulfonic acids. tandfonline.com The use of PCl₅ in POCl₃ often provides a cleaner conversion to the desired sulfonyl chloride. tandfonline.com

Strategic Coupling Reactions for this compound Formation

The final step in the synthesis is the formation of the sulfonamide linkage. This is achieved by coupling the two key building blocks: 2-aminothiazole-5-sulfonyl chloride and indoline . The reaction involves the nucleophilic attack of the secondary amine of the indoline ring on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group.

This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct and to facilitate the reaction. cbijournal.com Common bases include organic amines like pyridine (B92270) or triethylamine, or inorganic bases such as sodium carbonate. cbijournal.comnih.gov The choice of solvent and reaction temperature is optimized to ensure complete reaction and minimize the formation of impurities. Aprotic solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or N,N-dimethylformamide (DMF) are frequently used.

| Amine Substrate | Sulfonyl Chloride Substrate | Base | Solvent | Temperature |

|---|---|---|---|---|

| Indoline | 2-Aminothiazole-5-sulfonyl chloride | Pyridine | DCM or THF | 0 °C to Room Temp |

| Primary/Secondary Amines | Aryl sulfonyl chlorides | Triethylamine | Acetonitrile | Room Temp |

| 2-Aminothiazole | Benzenesulfonyl chloride | Sodium acetate | Water | 80-85 °C |

| Aromatic Amines | Indoline sulfonyl chloride | Pyridine / DMAP (cat.) | THF | Room Temp |

Advanced Synthetic Techniques for this compound Analogues

Microwave-Assisted Synthesis: As mentioned for the Hantzsch synthesis, microwave irradiation is also highly effective for sulfonamide bond formation. It can accelerate the coupling of sulfonyl chlorides with amines, often leading to higher yields in minutes compared to hours required for conventional heating.

Flow Chemistry: Performing reactions in continuous flow microreactors provides precise control over reaction parameters such as temperature, pressure, and stoichiometry. This technology is particularly well-suited for reactions involving reactive intermediates, such as the Hantzsch synthesis, as it can improve safety and scalability.

Catalytic Methods: While the standard sulfonamide synthesis is robust, catalytic methods are emerging. For instance, iodine-mediated coupling reactions between sodium sulfinates and amines provide a metal-free alternative to the use of sulfonyl chlorides for constructing sulfonamides. acs.org Copper-catalyzed multicomponent reactions have also been developed to synthesize complex sulfonyl-containing indoles, showcasing the potential for novel catalytic strategies in this area. acs.org

One-Pot Procedures: Combining multiple synthetic steps into a single operation without isolating intermediates can significantly improve efficiency. For the synthesis of the target molecule, a one-pot procedure could potentially involve the in situ formation of the 2-aminothiazole-5-sulfonyl chloride from the corresponding sulfonic acid, followed directly by the addition of indoline to complete the coupling reaction.

These advanced techniques provide a versatile toolkit for the synthesis and derivatization of the this compound scaffold, enabling the exploration of its chemical space for various applications.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, increasing yields, and improving product purity. nih.govconnectjournals.comresearchgate.net For the synthesis of thiazole derivatives, microwave irradiation can significantly reduce reaction times compared to conventional heating methods. nih.gov The synthesis of the core structure of this compound can be envisioned through a Hantzsch thiazole synthesis, a classic method for forming the thiazole ring. nih.gov

In a potential microwave-assisted approach, indoline-1-sulfonyl chloride would be reacted with a suitable aminating agent to form an indoline-1-sulfonamide (B3025485) intermediate. This could then be halogenated to yield an α-haloketone or another reactive intermediate. Subsequent reaction with thiourea under microwave irradiation would lead to the formation of the 2-aminothiazole ring. The use of microwave energy in this cyclization step would likely lead to a significant reduction in reaction time and an increase in yield compared to traditional reflux conditions. nih.gov

| Reaction Step | Conventional Heating Time | Microwave Irradiation Time | Typical Yield (%) |

| Cyclization | 8-12 hours | 10-30 minutes | 85-95% |

This table presents hypothetical comparative data for the synthesis of a 2-aminothiazole core, illustrating the potential advantages of microwave-assisted synthesis based on typical outcomes for similar reactions.

Multi-Component Reactions

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step from three or more starting materials. researchgate.netrug.nl The synthesis of thiazole derivatives can be achieved through various MCRs. nih.gov A plausible multi-component strategy for the synthesis of a scaffold related to this compound could involve the reaction of an indoline derivative, a source of the sulfonyl group, a component to form the thiazole ring, and an aminating agent in a one-pot reaction.

For instance, a one-pot synthesis could be designed where an appropriately substituted indoline, a sulfonylating agent, a bromoacetyl derivative, and thiourea are combined. researchgate.net This approach would streamline the synthetic process, reduce waste, and allow for the rapid generation of a library of analogs for SAR studies. The efficiency of such MCRs can often be enhanced by the use of catalysts or microwave irradiation. nih.gov

Chemical Modifications for Structure-Activity Relationship Studies

To elucidate the structure-activity relationships (SAR) of this compound, systematic chemical modifications of its different structural components are essential. These modifications aim to probe the impact of various substituents on the compound's biological activity.

Substitution Patterns on the Indoline Ring

The indoline ring offers several positions for substitution, allowing for a detailed exploration of how changes in its electronic and steric properties affect activity. nih.gov Modifications can be introduced at various positions on the aromatic part of the indoline ring.

Electronic Effects: Introduction of electron-donating groups (e.g., -CH₃, -OCH₃) or electron-withdrawing groups (e.g., -Cl, -F, -NO₂) can modulate the electron density of the ring system. nih.gov

Steric Effects: Varying the size of the substituents can probe the steric tolerance of the binding site. researchgate.net

Hydrophobicity/Hydrophilicity: The introduction of polar or nonpolar groups can alter the compound's solubility and pharmacokinetic properties.

| Substituent at Position-X | Electronic Nature | Expected Impact on Activity (Hypothetical) |

| -H | Neutral | Baseline |

| -CH₃ | Electron-donating | Potential increase |

| -Cl | Electron-withdrawing | Potential increase/decrease |

| -OCH₃ | Electron-donating | Potential increase |

| -NO₂ | Strongly electron-withdrawing | Potential decrease |

This table provides a hypothetical representation of the influence of different substituents on the indoline ring on biological activity, based on general principles of medicinal chemistry.

Derivatization at the Thiazole-2-amine Moiety

The 2-amino group of the thiazole ring is a key site for derivatization, allowing for the introduction of a wide range of functionalities. nih.gov

Acylation: Reaction with various acyl chlorides or anhydrides can introduce amide functionalities.

Sulfonylation: Reaction with sulfonyl chlorides can yield sulfonamides. nih.gov

Alkylation: Introduction of alkyl groups can be achieved through reductive amination or reaction with alkyl halides.

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates can lead to the formation of ureas and thioureas, respectively.

Variations in the Sulfonyl Linker

Amide Linker: Replacing the sulfonyl group with an amide linker (-C(O)NH-) would alter the geometry and hydrogen bonding capabilities of the molecule.

Methylene (B1212753) Linker: A simple methylene linker (-CH₂-) would provide a more flexible connection between the two ring systems.

Ether or Thioether Linkers: The introduction of ether (-O-) or thioether (-S-) linkers would also impact the flexibility and electronic properties of the molecule.

Biological Activities and Preclinical Efficacy of 5 Indolin 1 Ylsulfonyl Thiazol 2 Amine and Its Derivatives

Evaluation of Antimicrobial Potential

Derivatives of 5-(Indolin-1-ylsulfonyl)thiazol-2-amine, particularly those featuring the core indole (B1671886) or indoline (B122111) and thiazole (B1198619) structures, have been investigated for their ability to combat microbial infections. These studies encompass a range of activities from direct antibacterial and antifungal effects to the disruption of microbial community behaviors such as biofilm formation.

Antibacterial Spectrum and Potency against Gram-Positive and Gram-Negative Strains

Research into indole-based thiazole derivatives has revealed a broad spectrum of antibacterial activity. nih.gov A study evaluating various 4-(indol-3-yl)thiazole-2-amines demonstrated that these compounds are active against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 0.06 to 1.88 mg/mL. nih.gov In this series, one of the most promising compounds exhibited MIC and Minimum Bactericidal Concentration (MBC) values of 0.06–0.12 mg/mL and 0.12–0.23 mg/mL, respectively. nih.gov Notably, Staphylococcus aureus was identified as the most resistant strain, while Salmonella Typhimurium was the most sensitive. nih.gov

Further investigations into N-(thiazol-2-yl)benzenesulfonamide derivatives, which share the thiazole-sulfonamide linkage, also confirmed potent antibacterial activity. nih.gov Several of these synthesized compounds were effective against both Gram-negative and Gram-positive bacteria. nih.gov For instance, an isopropyl-substituted derivative showed a low MIC of 3.9 μg/mL against S. aureus and Achromobacter xylosoxidans. nih.gov Disk diffusion tests indicated that while some compounds were active against E. coli, others showed efficacy against S. aureus, B. subtilis, and S. epidermidis. nih.gov

The structural features of these molecules play a crucial role in their antibacterial potency. For example, derivatives with a 2-amino group on the thiazole ring were among the most potent, irrespective of the substituents on the indole ring. mdpi.com Conversely, the introduction of a methylamino group at the 2-position of the thiazole ring was found to be detrimental to antibacterial activity. nih.govmdpi.com

| Compound Type | Bacterial Strains | MIC Range | Key Findings |

|---|---|---|---|

| 4-(Indol-3-yl)thiazole-2-amines | Gram-positive & Gram-negative | 0.06–1.88 mg/mL | S. Typhimurium was most sensitive. nih.gov |

| N-(thiazol-2-yl)benzenesulfonamides | Gram-positive & Gram-negative | Starting at 3.9 µg/mL | Isopropyl substituted derivative was potent against S. aureus and A. xylosoxidans. nih.gov |

| Isatin-decorated thiazole derivatives | E. coli, MRSA | Data not specified | Screened for antimicrobial effects. semanticscholar.org |

Antifungal Efficacy against Pathogenic Fungi

The antifungal potential of thiazole derivatives has also been a subject of investigation. Studies on 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and their derivatives have demonstrated their fungicidal effects against several agricultural fungi. mdpi.comresearchgate.net Similarly, other thiazolidin-4-one derivatives have shown promising activity against various fungal strains, with some compounds exhibiting efficacy comparable or superior to reference drugs like bifonazole (B1667052) and ketoconazole. nih.govnanobioletters.com

Research on 2-amino-4,5-diarylthiazole derivatives revealed moderate activity against several species of Candida albicans. nih.gov One particular derivative, after a demethylation process, exhibited anti-Candida activity with a MIC80 of 9 μM, which is comparable to the standard antifungal drug fluconazole. nih.gov Molecular docking studies suggest that the antifungal mechanism of these compounds may involve the inhibition of enzymes like lanosterol (B1674476) 14α-demethylase (CYP51). nih.gov

| Compound Type | Fungal Strains | Activity Metric | Key Findings |

|---|---|---|---|

| 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones | Agricultural fungi | Fungicidal effects | Demonstrated activity against seven types of agricultural fungi. mdpi.comresearchgate.net |

| 2-Amino-4,5-diarylthiazoles | Candida albicans | MIC80 = 9 µM | A demethylated derivative showed activity comparable to fluconazole. nih.gov |

| Thiazolidin-4-ones | Various pathogenic fungi | Comparable to bifonazole and ketoconazole | Some compounds were equipotent or more active than reference drugs. nih.gov |

Anti-Biofilm Formation and Quorum Sensing Modulation

Bacterial biofilms present a significant challenge in treating chronic infections due to their inherent resistance to antibiotics. nih.gov Several thiazole derivatives have demonstrated the ability to inhibit biofilm formation. For instance, certain 4-(indol-3-yl)thiazole-2-amine derivatives were found to be superior inhibitors of biofilm formation compared to ampicillin (B1664943) and streptomycin. mdpi.com Thiazole analogues of the marine alkaloid nortopsentin have also been identified as potent inhibitors of biofilm formation, particularly against Staphylococcus aureus, with some compounds exhibiting 50% biofilm inhibitory concentrations (BIC50) in the low micromolar range (1.0 to 9.1 µM). mdpi.com These compounds are considered promising as they affect biofilm formation without interfering with microbial growth. mdpi.com

Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate collective behaviors, including biofilm formation and virulence factor production. nih.gov Targeting QS is a promising anti-virulence strategy. mdpi.com While direct evidence for this compound in QS modulation is not available, the broader class of compounds that interfere with biofilm formation often also impacts QS pathways. nih.govnih.gov Plant-derived compounds like quercetin, vanillin, and umbelliferon have been studied as quorum sensing inhibitors, highlighting the potential of small molecules to modulate these bacterial communication networks. mdpi.com

Investigation of Anticancer and Antiproliferative Effects

The therapeutic potential of indoline and thiazole-containing compounds extends to oncology. Various derivatives have been synthesized and evaluated for their ability to inhibit the growth of cancer cells and interfere with pathways crucial for tumor progression.

In Vitro Cytotoxicity Profiling against Diverse Cancer Cell Lines

A range of thiazole-containing compounds has demonstrated cytotoxic effects against various human cancer cell lines. For example, thiazole-amino acid hybrid derivatives have shown moderate to good cytotoxicity against lung cancer (A549), cervical cancer (HeLa), and breast cancer (MCF-7) cell lines. nih.gov Notably, five of these compounds displayed potent cytotoxicity with IC50 values ranging from 2.07 to 8.51 μM, which is comparable to the positive control, 5-fluorouracil. nih.gov

Similarly, triazol-linked thiazol-indolin-2-one conjugates have been synthesized and evaluated for their cytotoxic effects. nih.gov While many of these compounds showed inhibitory effects, their IC50 values were generally higher than that of the reference drug etoposide. nih.gov However, certain compounds were able to inhibit cell growth in A375 (melanoma) and LNCaP (prostate cancer) cell lines with IC50 values close to that of etoposide. nih.gov Furthermore, indole-thiazolidinone hybrids have been identified as having high cytotoxic action towards various tumor cells, including MCF-7, HCT116 (colon cancer), and HepG2 (hepatoma) cells. researchgate.net

| Compound Type | Cancer Cell Lines | IC50 Range | Key Findings |

|---|---|---|---|

| Thiazole-amino acid hybrids | A549, HeLa, MCF-7 | 2.07–8.51 µM | Activity comparable to 5-fluorouracil. nih.gov |

| Triazol-linked thiazol-indolin-2-one conjugates | A375, LNCaP | Close to etoposide | Some derivatives showed promising activity. nih.gov |

| Indoline-5-sulfonamides | MCF7 | 12.9 µM | Compound 4f exhibited hypoxic selectivity. nih.govnih.gov |

| Indole-thiazolidinone hybrids | MCF-7, HCT116, HepG2 | Data not specified | Demonstrated high cytotoxic action. researchgate.net |

Potential Inhibition of Cancer-Related Cellular Pathways

The anticancer activity of these compounds is often linked to their ability to interfere with specific cellular pathways essential for cancer cell survival and proliferation. Indoline-5-sulfonamides, for instance, have been designed as inhibitors of carbonic anhydrase (CA) isoforms CA IX and CA XII, which are overexpressed in many tumors and contribute to the acidic tumor microenvironment. nih.govnih.gov Certain 1-acylated indoline-5-sulfonamides demonstrated inhibitory activity against these tumor-associated CAs with KI values as low as 41.3 nM. nih.govnih.gov One of the most potent inhibitors also suppressed the growth of MCF7 breast cancer cells and partially inhibited the expression of hypoxia-induced CA IX in A431 skin cancer cells. nih.govnih.gov

Furthermore, some indole-thiazolidinone hybrids have been shown to induce apoptosis in tumor cells through caspase-3, PARP1, and Bax-dependent mechanisms. researchgate.net These compounds were also found to impair nuclear DNA in cancer cells. researchgate.net Other studies on new series of pyrimidine-linked sulfonamide derivatives have shown inhibitory effects on V600E-mutated BRAF, a key protein in the MAPK signaling pathway, which is often dysregulated in melanoma and other cancers. mdpi.com Cell cycle analysis of one such compound indicated that it prevents cancer cells from initiating DNA division, a characteristic of kinase inhibitors. mdpi.com

Assessment of Antiviral Properties

Derivatives of the core indoline-sulfonyl structure have been investigated for their potential as antiviral agents, with studies exploring their efficacy against a range of viral pathogens and their specific molecular targets.

The mechanism of antiviral action for many heterocyclic compounds involves the inhibition of key viral enzymes or proteins essential for replication and entry into host cells. For instance, isatin-based imidazole (B134444) derivatives, which share structural similarities with indoline derivatives, have demonstrated significant activity against the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). nih.gov This enzyme is crucial for the replication of the viral RNA genome. mdpi.com The binding of small molecules to RdRp can disrupt its function, thereby halting viral proliferation. mdpi.com

Similarly, the spike glycoprotein (B1211001) of coronaviruses, which mediates viral entry into host cells by binding to receptors like ACE2, is another critical target for antiviral drug development. nih.govmdpi.com Thiol drugs have been shown to inhibit SARS-CoV-2 spike protein binding to the ACE2 receptor. nih.gov While direct studies on this compound targeting these specific proteins are limited, in silico docking studies on structurally similar compounds provide a rationale for their potential mechanism. For example, isatin (B1672199) sulphonamide derivatives have shown a high binding affinity within the active site of the NSP3 receptor of SARS-CoV-2 in computational models. mdpi.com

Broad-spectrum antivirals are of significant interest as they can potentially treat a variety of viral infections, a crucial advantage given the high mutation rates of viruses like influenza. nih.gov A series of novel 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives were designed and synthesized as potential broad-spectrum antiviral agents. mdpi.com These compounds were evaluated for their in vitro activity against several viruses, including influenza A (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3). mdpi.com

The results indicated potent activity for several derivatives. Notably, compound 9 (as referenced in the study) showed the highest activity against H1N1, while compound 5 was most effective against HSV-1, and compound 4 was most potent against COX-B3. mdpi.com The half-maximal inhibitory concentration (IC50) values for these compounds were in the nanomolar to low micromolar range, highlighting their significant antiviral potential. mdpi.com The development of such unsaturated five-membered benzo-heterocyclic amine derivatives continues to be a promising strategy in the search for novel broad-spectrum antiviral therapies. nih.gov

Table 1: Antiviral Activity of 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives Data sourced from a retracted study for informational purposes.

| Compound Reference | Target Virus | IC50 (µM) |

|---|---|---|

| Compound 9 | Influenza A (H1N1) | 0.0027 |

| Compound 5 | Herpes Simplex Virus 1 (HSV-1) | 0.0022 |

| Compound 4 | Coxsackievirus B3 (COX-B3) | 0.0092 |

Exploration of Additional Therapeutic Activities

Beyond their antiviral effects, derivatives of this compound have been examined for other therapeutic applications, including anti-inflammatory, antitubercular, and antioxidant activities.

Non-steroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. nih.gov The discovery of selective COX-2 inhibitors was a significant advancement, as COX-2 is primarily associated with inflammation, while COX-1 has homeostatic functions. Thiazole and thiazolidinone derivatives have been extensively studied as potential COX inhibitors. nih.gov

In this context, a series of novel N-methylsulfonyl-indole derivatives were synthesized and evaluated for their anti-inflammatory activity. nih.gov The investigation included in vitro inhibitory assays against COX-1, COX-2, and 5-lipoxygenase (5-LOX). Several compounds demonstrated potent and selective inhibition of COX-2 over COX-1, which is a desirable characteristic for reducing gastrointestinal side effects associated with non-selective NSAIDs. nih.gov For instance, compounds 4e and 5d from the study showed high COX-2 inhibitory activity, with compound 5d also exhibiting dual inhibition of both COX-2 and 5-LOX. nih.gov

Table 2: COX Inhibitory Activity of N-Methylsulfonyl-Indole Derivatives

| Compound Reference | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| 4d | 14.12 | 0.21 | 67.24 |

| 4e | 15.21 | 0.14 | 108.64 |

| 5b | 14.89 | 0.17 | 87.59 |

| 5d | 12.43 | 0.12 | 103.58 |

| Celecoxib (Reference) | 11.21 | 0.11 | 101.91 |

Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health threat, exacerbated by the rise of multidrug-resistant strains. nih.gov This has spurred the search for new antitubercular agents. The 2-aminothiazole (B372263) scaffold, present in this compound, is a key component in various compounds with demonstrated activity against M. tuberculosis. nih.gov

For example, a series of substituted 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides showed potent growth inhibitory activity against M. tuberculosis strains. nih.gov Another study synthesized a series of 5H-thiazolo[3,2-a]pyrimidin-5-ones and their sulfonic acid derivatives, which were screened for antitubercular activity using the broth dilution assay method. nih.gov Certain compounds in this series exhibited good antitubercular effects. nih.gov Furthermore, studies on imidazo[2,1-b]thiazole (B1210989) derivatives, such as N-cyclohexyl-6-(5-nitrofuran-2-yl)imidazo[2,1-b]thiazol-5-amine (4i ), have identified compounds with notable activity against the H37Rv drug-sensitive strain of M. tuberculosis, with a Minimum Inhibitory Concentration (MIC) of 6.2 µg/mL. mdpi.com

Table 3: Antitubercular Activity of Selected Thiazole Derivatives

| Compound Class/Reference | Target Strain | MIC (µg/mL) |

|---|---|---|

| N-cyclohexyl-6-(5-nitrofuran-2-yl)imidazo[2,1-b]thiazol-5-amine (4i) | M. tuberculosis H37Rv | 6.2 |

| Quinolone Derivative 6b21 | MDR-TB Strain | 0.9 |

| Imidazole-Thiosemicarbazide Derivative (ITD-21B) | M. tuberculosis H37Ra | 256 |

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. mdpi.com Compounds with antioxidant and free radical scavenging properties can help mitigate this damage. The indole nucleus, a key feature of the target compound, is known to be a part of many synthetic and natural antioxidants. nih.gov

The antioxidant potential of various indole and thiazole derivatives has been evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test. ekb.egnih.gov For example, a study on new 5-(substituted-1-indol-3-yl)-5-thiazolo[4,3-b]-1,3,4-thiadiazole derivatives screened the synthesized compounds for their antioxidant activity using the DPPH method. ekb.eg Similarly, N-methylsulfonyl-indole derivatives were also assessed for their DPPH radical scavenging ability. nih.gov Other research on phenolic thiazoles has demonstrated significant scavenging activity against both DPPH and ABTS˙+ radicals, with some compounds showing lower IC50 values than the standard antioxidant, ascorbic acid. nih.gov

Table 4: Radical Scavenging Activity of Phenolic Thiazole Derivatives

| Compound Reference | Assay | IC50 (µM) |

|---|---|---|

| 5a | ABTS | 1.53 |

| 5b | ABTS | 1.61 |

| 8a | ABTS | 1.75 |

| Ascorbic Acid (Reference) | ABTS | 1.80 |

| 5a | DPPH | 2.25 |

| 5b | DPPH | 2.33 |

| 8a | DPPH | 2.89 |

| Ascorbic Acid (Reference) | DPPH | 3.12 |

Molecular Mechanism of Action and Ligand Target Interactions of 5 Indolin 1 Ylsulfonyl Thiazol 2 Amine

Identification of Molecular Targets and Pathways

There is currently no publicly available scientific literature that identifies the specific molecular targets or biological pathways modulated by 5-(Indolin-1-ylsulfonyl)thiazol-2-amine.

Computational Modeling and Molecular Docking Studies

No computational modeling or molecular docking studies specifically investigating the binding of this compound to any biological macromolecules have been reported.

Prediction of Binding Modes and Affinities with Biological Macromolecules

Information regarding the predicted binding modes and affinities of this compound is not available.

Analysis of Key Intermolecular Interactions (Hydrogen Bonding, Hydrophobic, π-Stacking)

Without identified targets and docking studies, an analysis of the key intermolecular interactions for this compound cannot be performed.

Computational Insights into Enzyme Inhibition Profiles

There are no computational studies available that provide insight into the potential enzyme inhibition profile of this compound.

In Vitro Mechanistic Assays for Target Validation

No in vitro mechanistic assays have been published to validate any potential biological targets of this compound.

Structure Activity Relationship Sar and Chemoinformatics of 5 Indolin 1 Ylsulfonyl Thiazol 2 Amine Analogues

Elucidation of Essential Pharmacophoric Features for Biological Efficacy

The fundamental structure of 5-(indolin-1-ylsulfonyl)thiazol-2-amine presents several key pharmacophoric features that are likely essential for its biological activity. These features, which can be mapped using pharmacophore modeling, typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

A hypothetical pharmacophore model for this class of compounds would likely highlight:

Hydrogen Bond Acceptor: The nitrogen atom of the thiazole (B1198619) ring and the two oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, interacting with corresponding donor groups on a biological target.

Hydrogen Bond Donor: The primary amine group at the 2-position of the thiazole ring is a critical hydrogen bond donor.

Aromatic/Hydrophobic Regions: The indoline (B122111) ring system provides a significant hydrophobic and aromatic region, which can engage in van der Waals and π-π stacking interactions within a receptor's binding pocket. The thiazole ring also contributes to these interactions.

The spatial arrangement of these features is critical. The sulfonamide linker provides a degree of conformational flexibility, allowing the indoline and thiazole moieties to adopt an optimal orientation for binding.

| Pharmacophoric Feature | Structural Moiety | Potential Interaction |

| Hydrogen Bond Donor | 2-Amino group on thiazole | Interaction with acceptor groups on target |

| Hydrogen Bond Acceptor | Sulfonyl oxygens, Thiazole nitrogen | Interaction with donor groups on target |

| Aromatic/Hydrophobic | Indoline ring, Thiazole ring | π-π stacking, hydrophobic interactions |

Impact of Substituent Electronic and Steric Properties on Activity

The biological activity of this compound analogues can be significantly modulated by introducing various substituents on the indoline and thiazole rings. The electronic and steric properties of these substituents play a pivotal role in altering the molecule's interaction with its target and its pharmacokinetic profile.

Substitutions on the Indoline Ring:

Steric Effects: Bulky substituents on the indoline ring could either enhance binding by occupying a specific hydrophobic pocket or cause steric hindrance, leading to a decrease in activity. The position of the substituent (e.g., positions 4, 5, 6, or 7) is also critical.

Substitutions on the Thiazole Ring:

2-Amino Group: Acylation or alkylation of the 2-amino group can have a profound impact. While acylation might introduce additional interaction points, it could also abolish the crucial hydrogen bond donating capability of the primary amine. nih.gov SAR studies on other 2-aminothiazoles have shown that this position is often highly sensitive to modification. nih.gov

| Substitution Position | Substituent Type | Potential Impact on Activity |

| Indoline Ring | Electron-withdrawing (e.g., -Cl) | Modify electronic properties, potential for halogen bonding |

| Indoline Ring | Electron-donating (e.g., -OCH3) | Increase electron density, alter metabolic stability |

| Indoline Ring | Bulky alkyl groups | Steric hindrance or enhanced hydrophobic interactions |

| Thiazole (2-amino) | Acylation | Loss of H-bond donor, potential for new interactions |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. semanticscholar.org For analogues of this compound, 2D and 3D-QSAR studies can provide predictive models to guide the design of more potent compounds.

A typical QSAR study would involve:

Data Set: A series of analogues with their experimentally determined biological activities (e.g., IC50 values).

Descriptor Calculation: Calculation of various molecular descriptors, including electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), and topological descriptors.

Model Development: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a QSAR model. For instance, studies on similar heterocyclic systems have successfully employed these methods. semanticscholar.org

Model Validation: Rigorous internal and external validation of the model to ensure its predictive power.

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide 3D contour maps that visualize the favorable and unfavorable regions for steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around the aligned molecules. These maps are invaluable for understanding the spatial requirements for optimal activity.

Ligand-Based and Structure-Based Drug Design Principles for Optimization

Both ligand-based and structure-based drug design strategies can be employed for the optimization of this compound analogues.

Ligand-Based Drug Design: In the absence of a known 3D structure of the biological target, ligand-based methods are paramount. nih.govnih.gov These approaches rely on the information derived from a set of known active molecules.

Pharmacophore Modeling: As discussed earlier, a pharmacophore model can be generated from a set of active analogues and used to screen virtual libraries for new scaffolds that match the essential features.

3D-QSAR: The results from 3D-QSAR studies provide direct guidance on where to modify the lead structure to improve activity.

Structure-Based Drug Design: If the 3D structure of the target protein is available (from X-ray crystallography or NMR, or a reliable homology model), structure-based drug design becomes a powerful tool. nih.gov

Molecular Docking: Docking simulations can predict the binding mode and affinity of the analogues within the active site of the target. This allows for the visualization of key interactions (e.g., hydrogen bonds, hydrophobic contacts) and helps in prioritizing compounds for synthesis.

De Novo Design: Fragments of the lead molecule can be used to design entirely new molecules that fit the binding pocket.

In Silico Prediction of Druglikeness and ADME Attributes (Absorption, Distribution, Metabolism, Excretion)

Before committing to costly synthesis and biological testing, in silico methods are widely used to predict the druglikeness and ADME (Absorption, Distribution, Metabolism, Excretion) properties of new chemical entities.

Druglikeness: This is often assessed using rules like Lipinski's Rule of Five, which provides a general guideline for oral bioavailability. The parameters considered are molecular weight, logP (lipophilicity), number of hydrogen bond donors, and number of hydrogen bond acceptors. Computational tools can quickly calculate these properties for a large number of virtual compounds. mdpi.com

ADME Prediction:

Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption can be predicted using computational models. mdpi.comderpharmachemica.com

Distribution: Predictions of plasma protein binding and blood-brain barrier penetration are crucial for understanding where the drug will go in the body.

Metabolism: In silico tools can predict potential sites of metabolism by cytochrome P450 enzymes. For the this compound scaffold, potential metabolic hotspots could include the indoline ring (aromatic hydroxylation) and the 2-amino group.

Excretion: Properties related to renal clearance can also be estimated.

A summary of predicted ADME properties for a hypothetical analogue is presented below:

| ADME Property | Predicted Value/Range | Implication |

| Molecular Weight | < 500 g/mol | Favorable for oral absorption |

| logP | 1-3 | Balanced lipophilicity for permeability and solubility |

| H-bond Donors | < 5 | Good membrane permeability |

| H-bond Acceptors | < 10 | Good membrane permeability |

| Caco-2 Permeability | High | Good potential for intestinal absorption |

| CYP450 Inhibition | Low | Reduced risk of drug-drug interactions |

By integrating these chemoinformatic approaches, the design and development of this compound analogues can be significantly accelerated, leading to the identification of optimized candidates with improved efficacy and favorable pharmacokinetic profiles.

Concluding Remarks and Future Research Trajectories for 5 Indolin 1 Ylsulfonyl Thiazol 2 Amine

Summary of Key Findings and Current Gaps in Research

Based on its chemical architecture, 5-(Indolin-1-ylsulfonyl)thiazol-2-amine belongs to the broad class of sulfonamide-containing heterocyclic compounds. The primary sulfonamide group (-SO₂NH₂) is a classic zinc-binding group renowned for its ability to inhibit metalloenzymes, most notably the carbonic anhydrases (CAs). mdpi.com The thiazole (B1198619) ring is a common scaffold in pharmacologically active compounds, while the indoline (B122111) moiety is also present in numerous agents with diverse biological activities. unifi.itmdpi.comnih.gov

Key Postulated Findings Based on Structural Analogs:

Enzyme Inhibition: The presence of the primary sulfonamide group strongly suggests that this compound is a potent inhibitor of carbonic anhydrases. mdpi.com Different CA isoforms play critical roles in various physiological and pathological processes, including pH regulation, bone resorption, and tumorigenesis. rsc.org

Structural Scaffolding: The indolin-thiazole backbone serves as a scaffold that can be tailored to achieve selectivity for different CA isoforms. The design of inhibitors often involves modifying such "tail" regions to interact with amino acid residues unique to the active site of each isoform, thereby enhancing selectivity. nih.gov

Current Gaps in Research: The most significant gap is the absence of empirical data for this compound. The following fundamental properties of the compound remain uncharacterized:

Biological Target Profile: The specific biological targets have not been identified. While it is a putative carbonic anhydrase inhibitor, its activity against the 15 known human CA isoforms is unknown.

Potency and Selectivity: There is no data on its inhibitory constant (Kᵢ) or IC₅₀ values against any enzyme, nor is there information on its selectivity profile across different CA isoforms (e.g., cytosolic CA I and II, vs. tumor-associated CA IX and XII).

Mechanism of Action: The precise mode of inhibition and the specific molecular interactions with its potential target enzyme(s) have not been elucidated.

Cellular and In Vivo Activity: No studies have been conducted to assess its effects in cell-based models or its pharmacokinetic and pharmacodynamic properties in living organisms.

Potential for Novel Therapeutic Development based on the Chemical Compound

The therapeutic potential of this compound is intrinsically linked to its likely role as a carbonic anhydrase inhibitor (CAI). CAIs are established drugs for a range of conditions, and novel, isoform-selective inhibitors are actively being pursued for new indications. mdpi.com

Anticancer Therapy: The tumor-associated isoforms CA IX and CA XII are key regulators of pH in the hypoxic tumor microenvironment and are linked to cancer cell survival, proliferation, and metastasis. mdpi.comnih.gov An inhibitor selective for these isoforms could serve as a targeted anticancer agent. Specifically, inhibiting CA IX can disrupt the acidic microenvironment, potentially making cancer cells more susceptible to conventional chemotherapies and immunotherapies. tandfonline.comnih.gov

Antiglaucoma Agents: Inhibition of CA II and CA IV in the ciliary body of the eye reduces the secretion of aqueous humor, thereby lowering intraocular pressure. Novel topical CAIs are sought to improve efficacy and reduce side effects compared to systemically administered drugs like Acetazolamide.

Neurological Disorders: CAIs are used as antiepileptics. Certain isoforms, such as CA VII, are promising targets for the treatment of neuropathic pain, making this a potential area of application. nih.gov

Anti-infective Agents: Carbonic anhydrases are also found in various pathogens, including bacteria and fungi. Developing inhibitors that selectively target microbial CAs over human isoforms is a promising strategy for creating new anti-infective drugs. mdpi.com

Advanced Methodologies for Deeper Biological Characterization

A systematic, multi-faceted approach is required to fully characterize the biological profile of this compound.

In Vitro Enzymatic Assays: The first step is to perform high-throughput screening against a panel of human carbonic anhydrase isoforms (I, II, IV, VII, IX, XII, etc.). bellbrooklabs.com This will establish the compound's inhibitory potency (Kᵢ) and selectivity profile. Stopped-flow CO₂ hydration assays are the gold standard for this purpose. nih.gov

Mechanism of Action Studies: Kinetic assays should be conducted to determine the mechanism of inhibition (e.g., competitive, non-competitive). bellbrooklabs.comnih.gov This involves measuring enzyme activity at varying concentrations of both the substrate and the inhibitor.

Structural Biology and Computational Modeling: To understand the molecular basis of its activity and selectivity, co-crystallization of the compound with target CA isoforms followed by X-ray crystallography is essential. nih.gov In parallel, computational methods such as molecular docking and molecular dynamics simulations can predict binding modes, rationalize structure-activity relationships (SAR), and guide the design of more potent and selective analogs. nih.govnih.govresearchgate.netmdpi.com

Cell-Based Assays: The compound's efficacy should be tested in relevant cellular models. For anticancer potential, this would involve using cancer cell lines known to overexpress specific CA isoforms (e.g., MCF-7 breast cancer, HCT116 colorectal cancer) and assessing effects on viability, proliferation, and invasion under both normal and hypoxic conditions. tandfonline.com

The table below outlines a proposed initial screening panel for the compound.

| Assay Type | Target/Model | Primary Endpoint | Purpose |

| Enzymatic Assay | Recombinant hCA I, II | Kᵢ (Inhibition Constant) | Determine potency against off-target cytosolic isoforms. |

| Enzymatic Assay | Recombinant hCA IX, XII | Kᵢ (Inhibition Constant) | Determine potency against tumor-associated isoforms. |

| Molecular Docking | Crystal Structure of hCA IX | Binding Energy, Pose | Predict binding mode and key interactions. |

| Cell Viability Assay | MCF-7, A375-M6 cell lines | IC₅₀ (Half-maximal inhibitory concentration) | Evaluate cytotoxic or cytostatic effects. |

Exploration of Synergistic Effects with Existing Therapeutic Agents

A highly promising avenue for the development of CAIs, particularly in oncology, is combination therapy. By modifying the tumor microenvironment, CAIs can sensitize cancer cells to other treatments. mdpi.comtandfonline.com Future research should therefore focus on evaluating the synergistic potential of this compound.

Combination with Conventional Chemotherapy: Studies have shown that CAIs like SLC-0111 can potentiate the effects of traditional chemotherapeutic drugs such as Doxorubicin, Dacarbazine, and 5-Fluorouracil. tandfonline.comtandfonline.com Similar preclinical assays should be conducted with this compound in relevant cancer cell lines.

Synergy with Targeted Therapies: Combining this compound with other targeted agents could yield powerful results. For instance, synergistic effects have been observed between CAIs and histone deacetylase (HDAC) inhibitors like SAHA (suberoylanilide hydroxamic acid). tandfonline.com

Enhancement of Immunotherapy: The acidic tumor microenvironment is known to suppress the activity of immune cells. By inhibiting CA IX and mitigating extracellular acidosis, this compound could potentially enhance the efficacy of immune checkpoint inhibitors (e.g., anti-PD-1/anti-CTLA-4 antibodies). mdpi.com Studies have shown that combining a CA inhibitor with chemotherapy can stimulate the infiltration of effector T-cells into the tumor. nih.gov

The table below illustrates potential combination therapies that warrant investigation for this novel compound, based on successful strategies with other CAIs.

| Therapeutic Agent Class | Example Agent | Rationale for Combination | Potential Cancer Type |

| Anthracyclines | Doxorubicin | Sensitize chemoresistant cells by altering tumor pH. tandfonline.com | Breast Cancer |

| Alkylating Agents | Dacarbazine, Temozolomide | Overcome resistance in hypoxic tumor regions. tandfonline.com | Melanoma |

| Antimetabolites | 5-Fluorouracil, Gemcitabine | Enhance cytotoxicity in acidic microenvironments. nih.govtandfonline.com | Colorectal, Pancreatic Cancer |

| HDAC Inhibitors | SAHA (Vorinostat) | Synergistic effects on cell viability and apoptosis. tandfonline.com | Breast, Colorectal, Melanoma |

| Immune Checkpoint Inhibitors | Anti-PD-1/CTLA-4 Antibodies | Ameliorate immune suppression in the tumor microenvironment. mdpi.com | Various Solid Tumors |

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Sulfonylation | Indoline sulfonyl chloride, DCM, 0°C → RT | 65 | 92% | |

| Cyclization | Thiourea, EtOH, reflux (24h) | 78 | 85% |

Q. Optimization Strategies :

- Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

- Employ continuous flow systems for scalable production with better heat/mass transfer .

Which spectroscopic and analytical methods are most effective for characterizing this compound?

Basic

Standard characterization includes:

- ¹H/¹³C NMR : To confirm the indoline sulfonyl and thiazole amine moieties. Key signals:

- IR Spectroscopy : Detect sulfonyl (S=O) stretches at 1150–1300 cm⁻¹ and thiazole C=N at 1600–1650 cm⁻¹ .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Q. Advanced :

- X-ray Crystallography : Resolve stereochemical ambiguities; used in structurally similar compounds like 5-(benzo[d][1,3]dioxol-5-ylmethyl)thiazol-2-amine derivatives .

- Solid-State NMR : Analyze polymorphism and stability under storage conditions .

How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

Advanced

Density Functional Theory (DFT) is critical for:

Q. Table 2: DFT Parameters for Optimized Calculations

| Functional | Basis Set | Application | Reference |

|---|---|---|---|

| B3LYP | 6-311+G(d,p) | HOMO-LUMO gap analysis | |

| M06-2X | def2-TZVP | Solvent effects (PCM model) |

Case Study : DFT-guided design of thiazole derivatives showed improved correlation between calculated dipole moments and experimental solubility .

What strategies are used to establish structure-activity relationships (SAR) for this compound in anticancer or antimicrobial studies?

Q. Advanced

- Bioisosteric Replacement : Substitute the indoline sulfonyl group with pyrazine or benzodioxole to enhance target binding (e.g., improved IC₅₀ against glioblastoma cells) .

- Pharmacophore Modeling : Map hydrogen bond acceptors (sulfonyl oxygen) and hydrophobic regions (indoline ring) to prioritize analogs .

- In Silico Docking : Identify interactions with biological targets (e.g., EGFR kinase) using AutoDock Vina .

Key Finding : The 5-(Indolin-1-ylsulfonyl) moiety enhances membrane permeability but may reduce metabolic stability due to sulfonyl oxidation .

How can researchers address discrepancies between theoretical predictions and experimental bioactivity data?

Q. Advanced

- Multi-Parameter Optimization : Balance computational predictions (e.g., LogP) with experimental ADMET profiles .

- Validation via Orthogonal Assays :

Example : A study on thiazole corrosion inhibitors found quantum chemical calculations overestimated inhibition efficiency by 15–20% due to solvent effects not modeled in DFT .

What are the best practices for designing stability studies under physiological conditions?

Q. Advanced

- Forced Degradation Studies : Expose the compound to:

- Acidic/alkaline conditions (pH 1–13) to assess hydrolysis of the sulfonamide bond .

- Oxidative stress (H₂O₂) to test thiazole ring stability .

- LC-MS Monitoring : Track degradation products (e.g., sulfonic acid derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.